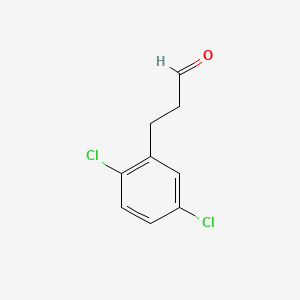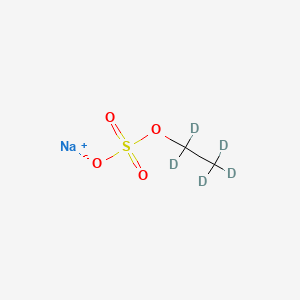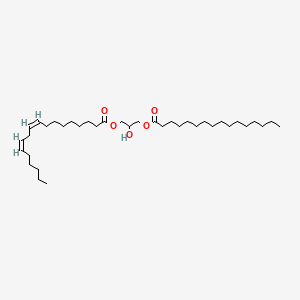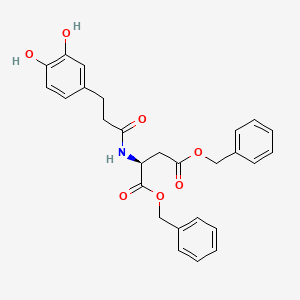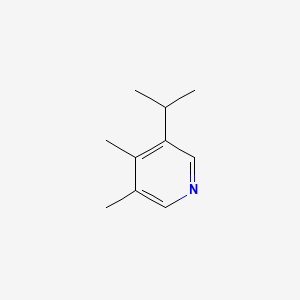
Pyridine, 3,4-dimethyl-5-(1-methylethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridine, 3,4-dimethyl-5-(1-methylethyl)- is a substituted pyridine derivative. Pyridine itself is a basic heterocyclic organic compound with the chemical formula C5H5N. The structure of pyridine is similar to benzene, with one methine group (=CH−) replaced by a nitrogen atom. The compound Pyridine, 3,4-dimethyl-5-(1-methylethyl)- features additional methyl and isopropyl groups, which can significantly alter its chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of substituted pyridines, including Pyridine, 3,4-dimethyl-5-(1-methylethyl)-, can be achieved through various methods. One common approach is the condensation of carbonyl compounds or cycloaddition reactions. For instance, the Hantzsch dihydropyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia . Another method is the Bohlmann-Rahtz synthesis, which involves the reaction of an enamine with an α,β-unsaturated carbonyl compound .
Industrial Production Methods
Industrial production of substituted pyridines often involves catalytic processes. For example, the use of Grignard reagents with pyridine N-oxides in the presence of acetic anhydride can yield substituted pyridines . Additionally, mechanochemically activated magnesium can mediate the direct C-4-H alkylation of pyridines with alkyl halides, offering excellent regioselectivity and substrate scope .
化学反应分析
Types of Reactions
Pyridine, 3,4-dimethyl-5-(1-methylethyl)- can undergo various types of chemical reactions, including:
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Pyridine derivatives can react with nucleophiles due to the electron-deficient nature of the nitrogen atom.
Oxidation and Reduction: Pyridine derivatives can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific substituents and reaction conditions. For example, halogenation typically yields halopyridines, while oxidation can produce pyridine N-oxides.
科学研究应用
Pyridine, 3,4-dimethyl-5-(1-methylethyl)- has various applications in scientific research:
作用机制
The mechanism of action of Pyridine, 3,4-dimethyl-5-(1-methylethyl)- involves its interaction with molecular targets and pathways. The nitrogen atom in the pyridine ring can participate in hydrogen bonding and coordination with metal ions, influencing various biochemical pathways . Additionally, the presence of methyl and isopropyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its biological activity .
相似化合物的比较
Similar Compounds
Pyridine: The parent compound with a simpler structure.
2,6-Lutidine: A dimethyl-substituted pyridine.
3,5-Lutidine: Another dimethyl-substituted pyridine.
2,4,6-Collidine: A trimethyl-substituted pyridine.
Uniqueness
Pyridine, 3,4-dimethyl-5-(1-methylethyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methyl and isopropyl groups can enhance its lipophilicity and potentially alter its interaction with biological targets compared to other pyridine derivatives .
属性
IUPAC Name |
3,4-dimethyl-5-propan-2-ylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-7(2)10-6-11-5-8(3)9(10)4/h5-7H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTCXVCHDKHIBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=C1C)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701296758 |
Source


|
| Record name | 3,4-Dimethyl-5-(1-methylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104293-88-1 |
Source


|
| Record name | 3,4-Dimethyl-5-(1-methylethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104293-88-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4-Dimethyl-5-(1-methylethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701296758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
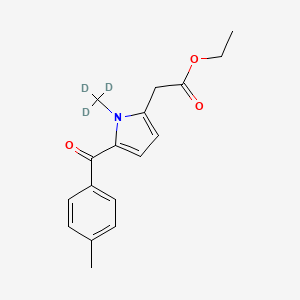


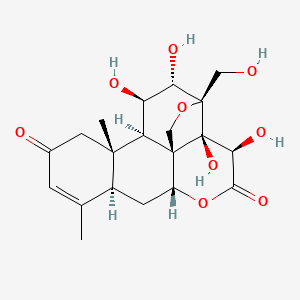
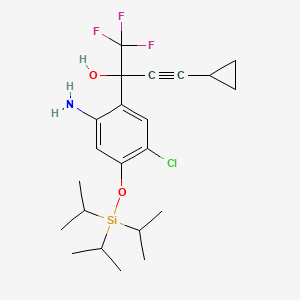
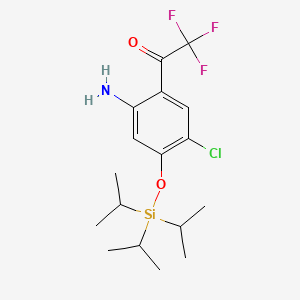
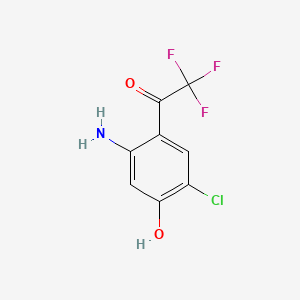
![N-[2-Trifluoroacetyl-4-chloro-5-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564596.png)
![N-[4-Chloro-3-(triisopropylsilyloxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B564597.png)
